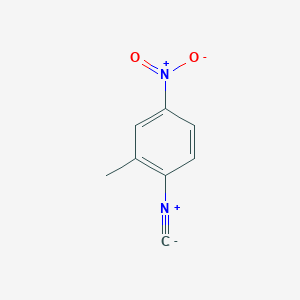

2-Methyl-4-nitrophenyl isocyanide

Übersicht

Beschreibung

2-Methyl-4-nitrophenyl isocyanide, also known as 1-isocyanato-2-methyl-4-nitrobenzene, is an aryl isocyanide. This compound is characterized by its unique chemical structure, which includes a nitro group and an isocyanide group attached to a benzene ring. The presence of these functional groups imparts distinct reactivity and properties to the compound, making it a valuable intermediate in various chemical syntheses and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-nitrophenyl isocyanide typically involves the formylation of an amine followed by the dehydration of the resulting formamide to produce the isocyanide. A common method includes the use of a dehydrating agent and a base to facilitate the reaction . The reaction conditions are crucial, as the nature and stoichiometric quantities of the dehydrating agent and base play a significant role in the yield and purity of the final product.

Industrial Production Methods: Industrial production of this compound often employs a one-pot synthesis approach, which is efficient and scalable. This method involves the direct conversion of amines to isocyanides using formylation and dehydration steps in a single reaction vessel . The process is designed to minimize the exposure to hazardous fumes and improve the overall safety and efficiency of the production.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Methyl-4-nitrophenyl isocyanide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Substitution: The isocyanide group can participate in nucleophilic substitution reactions, forming carbamates or ureas.

Common Reagents and Conditions:

Oxidation: Common reagents include hydrogenation catalysts such as Raney nickel.

Substitution: Reagents like primary and secondary amines are used to form substituted ureas.

Major Products:

Oxidation: Reduction of the nitro group yields 2-methyl-4-aminophenyl isocyanide.

Substitution: Reaction with amines produces urea derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

2-Methyl-4-nitrophenyl isocyanide serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its role in drug development includes:

- Synthesis of Bioactive Molecules: It is utilized to synthesize compounds that target specific biological pathways, enhancing therapeutic efficacy. For example, it has been involved in the synthesis of novel anti-cancer agents and anti-inflammatory drugs .

| Application | Description |

|---|---|

| Targeted Drug Synthesis | Used in the creation of compounds for specific therapeutic targets |

| Intermediate for Complex Molecules | Facilitates the formation of multi-functional pharmaceutical agents |

Polymer Chemistry

In polymer chemistry, this compound is used to develop advanced materials:

- Polyurethane Production: It enhances the properties of polyurethane materials, contributing to improved flexibility and durability. This makes it valuable for coatings, adhesives, and foams used in various industrial applications .

| Polymer Type | Properties Enhanced |

|---|---|

| Polyurethane | Flexibility, Durability |

Analytical Chemistry

The compound plays a significant role in analytical methods:

- Derivatization Techniques: It is employed to improve the detection and quantification of amines and amino acids in complex mixtures. This application is crucial for biochemical assays and environmental testing .

| Technique | Application |

|---|---|

| Derivatization | Enhances detection of biomolecules in analytical assays |

Environmental Research

This compound contributes to environmental studies:

- Pollutant Degradation Studies: It aids researchers in understanding the degradation pathways of pollutants and developing strategies for remediation . This application is particularly relevant for environmental protection agencies focusing on pollution control.

| Research Focus | Importance |

|---|---|

| Pollutant Degradation | Helps develop remediation strategies |

Case Study 1: Synthesis of Anti-Cancer Agents

In a study published in Journal of Medicinal Chemistry, researchers utilized this compound as an intermediate to synthesize a series of novel anti-cancer agents. The resulting compounds demonstrated significant cytotoxicity against various cancer cell lines, highlighting the compound's utility in pharmaceutical research.

Case Study 2: Environmental Impact Assessment

A research project conducted by environmental scientists employed this compound to study the degradation of industrial pollutants. The findings indicated that this compound could facilitate the breakdown of hazardous substances, providing insights into effective pollution management strategies.

Wirkmechanismus

The mechanism of action of 2-Methyl-4-nitrophenyl isocyanide involves its reactivity with nucleophiles due to the electrophilic nature of the isocyanide carbon. This reactivity allows it to form stable adducts with various nucleophiles, facilitating the synthesis of diverse chemical entities . The nitro group can also participate in redox reactions, further expanding the compound’s utility in chemical transformations.

Vergleich Mit ähnlichen Verbindungen

- 4-Nitrophenyl isocyanate

- 2-Methylphenyl isocyanide

- 4-Methoxyphenyl isocyanide

Comparison: 2-Methyl-4-nitrophenyl isocyanide is unique due to the presence of both a nitro group and an isocyanide group on the benzene ring. This combination imparts distinct reactivity compared to similar compounds, such as 4-nitrophenyl isocyanate, which lacks the methyl group, or 2-methylphenyl isocyanide, which lacks the nitro group . The presence of both functional groups allows for a broader range of chemical reactions and applications.

Biologische Aktivität

2-Methyl-4-nitrophenyl isocyanide (CAS No. 2920-24-3) is an organic compound that falls within the isocyanide class of compounds. Its unique structure, characterized by a nitro group and a methyl group on the phenyl ring, contributes to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential applications in drug discovery, and relevant case studies.

The molecular formula of this compound is C9H8N2O2. The presence of the isocyanide functional group (−N≡C) enhances its reactivity, making it a valuable precursor in various synthetic applications.

The biological activity of this compound can be attributed to its electrophilic nature, allowing it to interact with nucleophiles such as amino acids and proteins. This interaction can lead to the formation of stable adducts or derivatives, which may exhibit altered biological properties.

Key Reactions:

- Nucleophilic Addition : The isocyanide group reacts with nucleophiles (e.g., amines) to form urea derivatives.

- Cycloaddition Reactions : Participates in cycloaddition reactions that can yield heterocyclic compounds.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies have shown that compounds containing isocyanide functionalities possess antimicrobial properties, potentially effective against various bacteria and fungi.

- Anticancer Potential : The reactivity of isocyanides has been exploited in designing anticancer agents. For instance, derivatives of isocyanides have been shown to inhibit cancer cell proliferation in vitro.

- Enzyme Inhibition : Some studies suggest that this compound may act as an inhibitor for specific enzymes, impacting metabolic pathways.

Case Studies

Several case studies highlight the biological relevance of this compound:

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various isocyanides, including this compound, against common pathogens. Results indicated a significant reduction in bacterial growth at specific concentrations, suggesting potential for development as an antimicrobial agent .

Case Study 2: Anticancer Activity

In a comparative analysis of several isocyanides, researchers found that this compound exhibited notable cytotoxic effects on human cancer cell lines. The mechanism was attributed to its ability to induce apoptosis and inhibit cell cycle progression .

Data Table: Biological Activities of this compound

Eigenschaften

IUPAC Name |

1-isocyano-2-methyl-4-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c1-6-5-7(10(11)12)3-4-8(6)9-2/h3-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYUPYRZEVUIFDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])[N+]#[C-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.